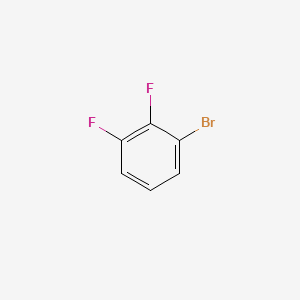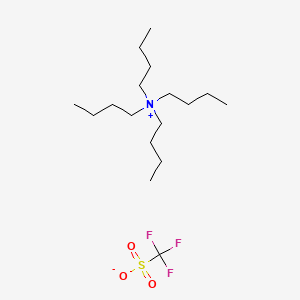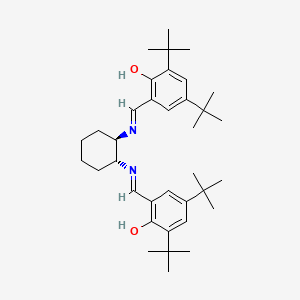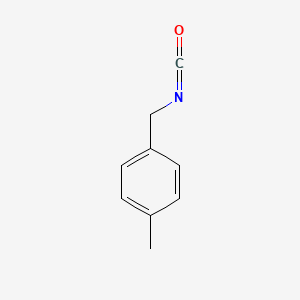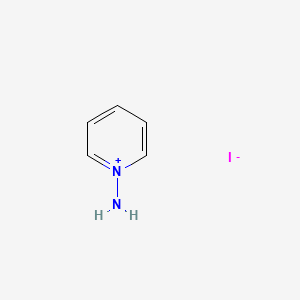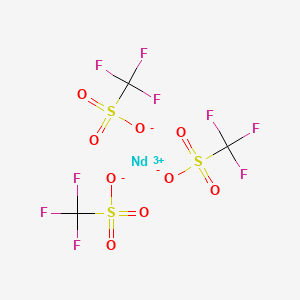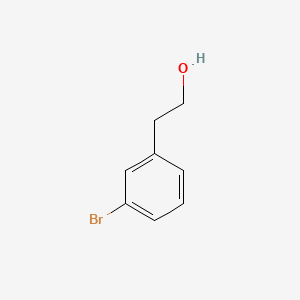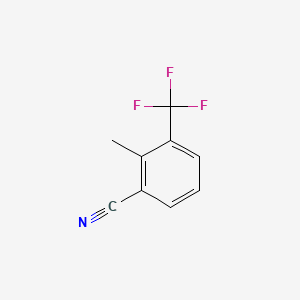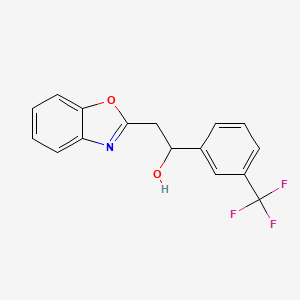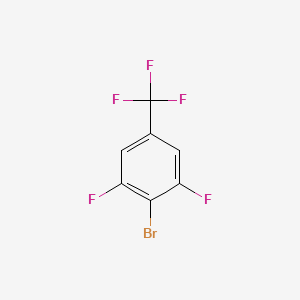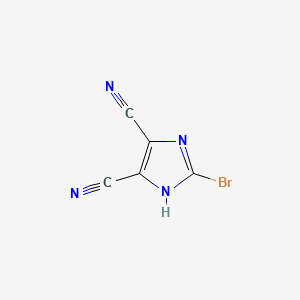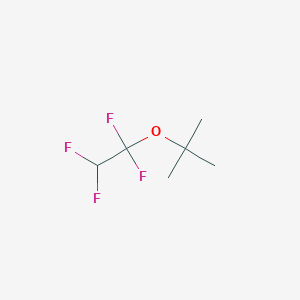
2-Méthyl-2-(1,1,2,2-tétrafluoroéthoxy)propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-(1,1,2,2-tetrafluoroethoxy)propane is a fluorinated ether compound with the molecular formula C6H10F4O. It is known for its unique chemical properties, including high thermal stability and low reactivity, making it valuable in various industrial applications .
Applications De Recherche Scientifique
2-Methyl-2-(1,1,2,2-tetrafluoroethoxy)propane has diverse applications in scientific research:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-(1,1,2,2-tetrafluoroethoxy)propane typically involves the reaction of 2-methylpropane-2-ol with 1,1,2,2-tetrafluoroethanol under acidic conditions. The reaction proceeds through the formation of an intermediate ether, which is then purified by distillation .
Industrial Production Methods: In industrial settings, the production of 2-Methyl-2-(1,1,2,2-tetrafluoroethoxy)propane is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction is carried out at elevated temperatures and pressures to optimize the conversion rate .
Types of Reactions:
Oxidation: 2-Methyl-2-(1,1,2,2-tetrafluoroethoxy)propane can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Hydroxide ions, amine groups, elevated temperatures.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Hydroxylated or aminated derivatives.
Mécanisme D'action
The mechanism of action of 2-Methyl-2-(1,1,2,2-tetrafluoroethoxy)propane involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly useful in drug delivery applications, where the compound can facilitate the transport of active pharmaceutical ingredients across cell membranes.
Comparaison Avec Des Composés Similaires
- 1,1,2,2-Tetrafluoroethyl isobutyl ether
- 1,1,2,2-Tetrafluoroethyl-iso-Butyl Ether
- 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether
Uniqueness: 2-Methyl-2-(1,1,2,2-tetrafluoroethoxy)propane stands out due to its unique combination of thermal stability and low reactivity, which is not as pronounced in similar compounds. Additionally, its specific molecular structure allows for more efficient interactions with biological membranes, making it particularly valuable in medical and biological research .
Propriétés
IUPAC Name |
2-methyl-2-(1,1,2,2-tetrafluoroethoxy)propane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F4O/c1-5(2,3)11-6(9,10)4(7)8/h4H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQPKYCQVNRWJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(C(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382101 |
Source


|
| Record name | 2-methyl-2-(1,1,2,2-tetrafluoroethoxy)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
659-98-3 |
Source


|
| Record name | 2-methyl-2-(1,1,2,2-tetrafluoroethoxy)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
